5-Allyl-4,6-dichloropyrimidine

Overview

Description

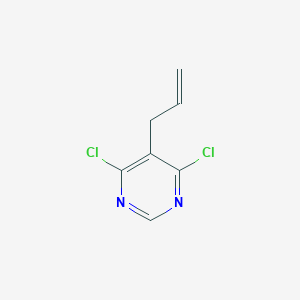

5-Allyl-4,6-dichloropyrimidine: is a heterocyclic organic compound with the molecular formula C7H6Cl2N2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of allyl and dichloro substituents at positions 5, 4, and 6, respectively

Mechanism of Action

Target of Action

It’s known that the compound has inhibitory effects on immune-activated nitric oxide (no) production . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

The exact mode of action of 5-Allyl-4,6-dichloropyrimidine is yet to be elucidated . It’s known that the compound and its derivatives inhibit immune-activated no production . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of immune-activated NO production . This could potentially modulate immune responses and inflammatory processes where NO plays a role.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Allyl-4,6-dichloropyrimidine are not fully understood yet. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .

Cellular Effects

It has been reported that 2-amino-4,6-dichloropyrimidines, a related group of compounds, can inhibit immune-activated nitric oxide production . This suggests that this compound may also have significant effects on cellular processes.

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-4,6-dichloropyrimidine typically involves the chlorination of 5-allylpyrimidine. One common method includes the reaction of 5-allylpyrimidine with thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in a solvent like dichloroethane under reflux conditions. The product is then purified by distillation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-4,6-dichloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 5-allyl-4,6-dihydroxypyrimidine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium ethoxide, potassium carbonate, and various amines are commonly used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or ozone are used under controlled temperature conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include 5-allyl-4-amino-6-chloropyrimidine and 5-allyl-4,6-diaminopyrimidine.

Oxidation Reactions: Products include this compound-2-carboxylic acid.

Reduction Reactions: Products include 5-allyl-4,6-dihydroxypyrimidine.

Scientific Research Applications

Chemistry: 5-Allyl-4,6-dichloropyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

4,6-Dichloropyrimidine: Lacks the allyl group and has different reactivity and applications.

5-Allyl-2,4-dichloropyrimidine: Similar structure but with different substitution pattern, leading to varied chemical properties.

5-Allyl-4,6-dihydroxypyrimidine: A reduced form of 5-Allyl-4,6-dichloropyrimidine with different chemical behavior.

Uniqueness: this compound is unique due to the presence of both allyl and dichloro substituents, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

5-Allyl-4,6-dichloropyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of 4,6-dichloropyrimidines, which have been studied for their potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways. Research indicates that compounds in this class can inhibit nitric oxide (NO) production in immune cells, which is crucial for inflammatory responses. Specifically, studies have shown that 5-substituted 2-amino-4,6-dichloropyrimidines significantly suppress NO production in mouse peritoneal cells activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of NO production. The effective concentration () values for various derivatives have been reported to range from 2 µM to 36 µM . For instance, the compound with a fluorine substituent at position 5 showed particularly potent inhibitory activity against NO production.

| Compound | Structure | (µM) |

|---|---|---|

| This compound | Structure | X |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Structure | 2 |

| Other derivatives | Structure | up to 36 |

Anti-inflammatory Activity

The suppression of NO production indicates potential anti-inflammatory properties. The inhibition of NO biosynthesis is significant because excessive NO can lead to tissue damage and chronic inflammatory diseases. The findings suggest that this compound could be developed into a therapeutic agent for conditions characterized by inflammation .

Case Studies

Several studies have highlighted the biological significance of pyrimidine derivatives:

- Study on Immune Response Modulation : A study investigated the effects of various substituted pyrimidines on immune cell activation. Results indicated that compounds like this compound significantly reduced the levels of pro-inflammatory cytokines in activated macrophages .

- Antiviral Potential : Another research focused on the antiviral properties of pyrimidine derivatives. While specific data on this compound was limited, related compounds demonstrated activity against viral replication through inhibition of viral polymerases .

- Anticancer Activity : Preliminary studies suggest that certain pyrimidine derivatives can induce apoptosis in cancer cell lines. Although direct studies on this compound are sparse, its structural analogs have shown promise as anticancer agents .

Properties

IUPAC Name |

4,6-dichloro-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIUMXRLQCZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333920 | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16019-31-1 | |

| Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Allyl-4,6-dichloropyrimidine a suitable starting material for synthesizing complex heterocycles?

A1: this compound possesses several structural features that make it attractive for synthetic chemists:

- Reactive Chlorine Atoms: The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine groups. [, ]

- Versatile Allyl Group: The allyl group serves as a handle for further chemical transformations. In the context of the discussed research, it undergoes an intramolecular Friedel-Crafts cyclization to form the seven-membered azepine ring. [, ]

Q2: Can you describe the general synthetic route for preparing benzo[b]pyrimido[5,4-f]azepines starting from this compound?

A2: The synthesis follows a straightforward two-step procedure:

- Aminolysis: this compound is reacted with various N-substituted anilines or indoline in the presence of a base. This leads to the substitution of one of the chlorine atoms with the amine nucleophile, yielding the corresponding aminopyrimidine derivative. [, ]

- Intramolecular Friedel-Crafts Cyclization: Treatment of the aminopyrimidine derivative with an acid catalyst promotes the intramolecular electrophilic aromatic substitution of the allyl group onto the aromatic ring, forming the desired benzo[b]pyrimido[5,4-f]azepine scaffold. [, ]

Q3: What is the significance of the structural characterization studies performed on the synthesized compounds?

A3: Characterization using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry confirms the identity and purity of the synthesized compounds. [] Furthermore, X-ray crystallography studies provided insights into the molecular and supramolecular structures of selected products and intermediates. This information is valuable for understanding the conformational preferences of these molecules and their potential interactions with biological targets. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.